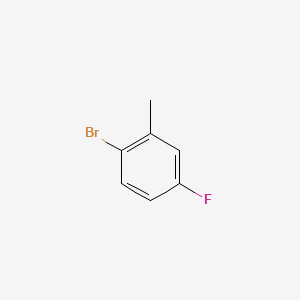

2-Bromo-5-fluorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88287. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPNVPITBYXBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196421 | |

| Record name | 2-Bromo-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-63-1 | |

| Record name | 2-Bromo-5-fluorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-5-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2EZM84G5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-5-fluorotoluene (CAS 452-63-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluorotoluene, with CAS number 452-63-1, is a halogenated aromatic compound recognized for its utility as a versatile intermediate in organic synthesis.[1] Its unique molecular structure, featuring bromine and fluorine substituents on a toluene backbone, provides specific reactivity that is highly valued in the pharmaceutical, agrochemical, and materials science sectors.[1][2] This compound serves as a critical building block for creating more complex molecules, including novel drug candidates and advanced materials.[1][2] In the pharmaceutical industry, it is particularly noted for its role in the synthesis of biologically active compounds.[1]

Core Properties and Data

The physicochemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Citations |

| CAS Number | 452-63-1 | [1][3][4] |

| Molecular Formula | C₇H₆BrF | [1][3][4] |

| Molecular Weight | 189.03 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1] |

| Boiling Point | 177 °C (at 756 mmHg) | [1][6] |

| Density | ~1.495 g/mL at 25 °C | [4][6] |

| Refractive Index | n20/D 1.526 | [1][6] |

| Flash Point | 45 °C (113 °F) - closed cup | |

| Purity | ≥98% (GC) | [1][7] |

| Solubility | Difficult to mix with water | [4] |

| IUPAC Name | 1-bromo-4-fluoro-2-methylbenzene | [4][5][8] |

| Synonyms | 3-Fluoro-6-bromotoluene, 5-Fluoro-2-bromotoluene | [4][8][9] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from toluene has been documented.[3] The protocol involves the reaction of toluene with a brominating agent in the presence of boron trifluoride (TFB).

Methodology: [3]

-

Preparation: Toluene (4 mmol) is dissolved in 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon R 113) (4.1 mL).

-

Cooling: The solution is cooled to -25 °C.

-

Reaction Initiation: Boron trifluoride (TFB) (2 mmol) is slowly added to the solution under vigorous stirring.

-

Reaction Conditions: The cooling bath is removed, and the reaction mixture is stirred at 45 °C for 5 hours.

-

Work-up:

-

Upon completion, the mixture is treated with water (H₂O) and filtered to remove the metal fluoride precipitate.

-

The liquid phase is then treated with a 10% aqueous sodium nitrite (NaNO₂) solution to remove trace bromine.

-

Subsequently, a 30% aqueous calcium chloride (CaCl₂) solution is added to remove fluoride anions.

-

-

Purification:

-

The Freon R 113 is removed from the organic phase by evaporation.

-

The resulting product is purified by rapid chromatography on silica gel using a hexane:EtOAc solvent mixture as the eluent.

-

Oxidation to 2-Bromo-5-fluoro-benzoic acid

This compound can be used as a starting material to produce 2-Bromo-5-fluoro-benzoic acid.[4][10] This reaction involves the oxidation of the methyl group on the toluene ring.

-

Reactants: this compound is reacted with potassium permanganate (KMnO₄).

-

Solvent: The reaction is carried out in water (H₂O).

-

Conditions: The reaction mixture is heated to drive the oxidation process. Further purification steps would be required to isolate the carboxylic acid product.

Spectroscopic Analysis

Characterization of this compound is typically performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used to confirm the structure of the molecule.[11][12]

-

Mass Spectrometry (MS): GC-MS analysis provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[5][8] The NIST Mass Spectrometry Data Center contains reference spectra for this compound.[5][8]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR techniques are used to identify the functional groups present in the molecule.[5]

Applications in Drug Development and Research

The chemical properties of this compound make it a valuable intermediate in several areas:

-

Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical agents.[1][2] The presence of both bromine and fluorine allows for selective functionalization through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.[6]

-

Agrochemicals: It is utilized in the development of new pesticides and herbicides.[1][2]

-

Material Science: The compound is used in the synthesis of advanced materials, such as polymers and coatings, where its unique properties can enhance durability and resistance.[1]

Safety and Handling

This compound is classified as a flammable liquid and requires careful handling.[6]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [13][14][15][16]

-

Handling: Use in a well-ventilated area.[15] Avoid contact with skin and eyes.[14] Ground and bond containers when transferring material.[15] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools.[13]

-

Storage: Store in a cool, dry, and well-ventilated place.[4][14] Keep the container tightly closed.[4][14] Store away from strong oxidizing agents.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[15] If necessary, use a NIOSH-approved respirator.[15]

First Aid: [16]

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

In all cases of exposure, consult a physician.[16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound (CAS 452-63-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. A11112.22 [thermofisher.com]

- 11. This compound(452-63-1) 1H NMR [m.chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. echemi.com [echemi.com]

- 14. Page loading... [wap.guidechem.com]

- 15. This compound(452-63-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. chemicalbook.com [chemicalbook.com]

Physical and chemical properties of 2-Bromo-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-5-fluorotoluene, a key intermediate in various synthetic applications. The information is curated for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Chemical Identity and Physical Properties

This compound, with the CAS number 452-63-1, is a halogenated aromatic compound.[1][2][3][4] It presents as a colorless to light yellow or light orange clear liquid.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrF | [1][3][5] |

| Molecular Weight | 189.02 g/mol | [6] |

| Appearance | Colorless to light yellow/orange clear liquid | [1] |

| Boiling Point | 177 °C at 756 mmHg | [4] |

| Melting Point | -74 °C (lit.) | [7] |

| Density | 1.495 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.526 (lit.) | [4] |

| Flash Point | 45 °C (113 °F) - closed cup | [4] |

| Solubility | Difficult to mix with water. | [8] |

Table 2: Identifiers and Descriptors

| Identifier | Value | Source(s) |

| CAS Number | 452-63-1 | [3][6] |

| IUPAC Name | 1-bromo-4-fluoro-2-methylbenzene | [6] |

| InChI | 1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | [9] |

| InChIKey | RJPNVPITBYXBNB-UHFFFAOYSA-N | [9] |

| SMILES | Cc1cc(F)ccc1Br | [9] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.

-

¹H NMR Spectrum: Available for structural elucidation.[9]

-

¹³C NMR Spectrum: Provides information on the carbon framework.

-

IR Spectrum: Infrared spectroscopy data is available, including FTIR and ATR-IR spectra, which helps in identifying functional groups.[6]

-

Mass Spectrum: Electron ionization mass spectrometry data is available for determining the molecular weight and fragmentation pattern.[4]

-

Raman Spectrum: Raman spectral data has also been reported.[6]

Chemical Properties and Reactivity

This compound is a versatile intermediate in organic synthesis, primarily due to the presence of the bromine and fluorine substituents on the aromatic ring.[1]

Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Key reactions involving this compound include:

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine and bromine atoms activates the aromatic ring for nucleophilic attack.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent readily participates in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[10]

-

Oxidation: The methyl group can be oxidized to a carboxylic acid. For instance, reaction with potassium permanganate (KMnO₄) in water under heating yields 2-Bromo-5-fluoro-benzoic acid.[8][11]

The following diagram illustrates a common synthetic application of this compound.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from toluene has been reported.[12]

Materials:

-

Toluene

-

Boron trifluoride (TFB) based reagent (e.g., 2BrF₄H⁻ * Ba²⁺)

-

Freon R 113 (1,1,2-Trichloro-1,2,2-trifluoroethane)

-

Water

-

10% aqueous Sodium Nitrite (NaNO₂) solution

-

30% aqueous Calcium Chloride (CaCl₂) solution

-

Silica gel

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the starting aromatic compound (4 mmol) in Freon R 113 (4.1 mL) and cool the solution to -25 °C.

-

Slowly add the TFB reagent (2 mmol) to the solution with vigorous stirring.

-

Remove the cooling bath and stir the reaction mixture at 45 °C for 5 hours.

-

After the reaction is complete, treat the mixture with water and filter to remove the metal fluoride precipitate.

-

Treat the liquid phase with a 10% aqueous NaNO₂ solution to remove any trace amounts of bromine.

-

Subsequently, treat the liquid phase with a 30% aqueous CaCl₂ solution to remove fluoride anions.

-

Separate the organic phase and remove the Freon R 113 by evaporation.

-

Purify the resulting product by flash chromatography on silica gel, using a hexane:EtOAc solvent mixture as the eluent.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[10] It causes skin and serious eye irritation and may cause respiratory irritation.[10]

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep the container tightly closed.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep cool.

Applications

This compound is a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of various pharmaceutical agents and novel drug candidates.[1]

-

Agrochemicals: It is used in the development of new crop protection agents.[7]

-

Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings.[1]

-

Organic Electronics: It plays a role in the production of organic semiconductors for flexible electronic devices.[1]

Conclusion

This compound is a versatile chemical intermediate with a well-defined set of physical and chemical properties. Its reactivity makes it a valuable tool for synthetic chemists in academia and industry, particularly in the fields of pharmaceuticals and materials science. Proper handling and storage are essential due to its flammable and irritant nature. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 452-63-1 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. usbio.net [usbio.net]

- 6. This compound | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound(452-63-1) 1H NMR spectrum [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound, 98+% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

2-Bromo-5-fluorotoluene molecular structure and weight

An In-depth Technical Guide to 2-Bromo-5-fluorotoluene

This guide provides a comprehensive overview of this compound, a versatile aromatic compound utilized in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] It details the molecule's structure, physical and chemical properties, and a key experimental protocol.

Molecular Structure and Identity

This compound, also known by its IUPAC name 1-bromo-4-fluoro-2-methylbenzene, is a halogenated aromatic compound.[2][3][4] Its structure consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methyl group.

Key Identifiers:

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. The compound typically appears as a colorless to light yellow liquid.[1][7]

| Property | Value | Source(s) |

| Molecular Weight | 189.03 g/mol | [1][6][7] |

| CAS Number | 452-63-1 | [1][2][5][6][8] |

| Boiling Point | 177 °C (at 756 mmHg) | [1] |

| Density | 1.495 - 1.53 g/mL (at 25 °C) | [1] |

| Refractive Index | 1.526 (at 20 °C) | [2] |

| Flash Point | 45 °C - 70 °C (closed cup) | [2] |

| Purity | ≥98% | [1][2] |

| Solubility | Difficult to mix with water | [2] |

Experimental Protocol: Oxidation to 2-Bromo-5-fluoro-benzoic acid

This compound serves as a precursor for the synthesis of other chemicals, such as 2-Bromo-5-fluoro-benzoic acid.[2] This transformation can be achieved through the oxidation of the methyl group, a common reaction for which potassium permanganate (KMnO₄) is a suitable reagent in an aqueous solution under heat.[2]

Objective: To synthesize 2-Bromo-5-fluoro-benzoic acid via the oxidation of this compound.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Water (H₂O)

-

Sodium bisulfite (NaHSO₃) (for quenching)

-

Hydrochloric acid (HCl) (for acidification)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) (for drying)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beaker, filtration apparatus.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound and water.

-

Reagent Addition: While stirring, slowly add potassium permanganate to the mixture. The amount of KMnO₄ should be in stoichiometric excess to ensure complete oxidation.

-

Reaction Condition: Heat the mixture to reflux. The reaction progress can be monitored by observing the disappearance of the purple color of the permanganate ion.

-

Quenching: After the reaction is complete (typically several hours), cool the mixture to room temperature. Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

-

Filtration: Filter the mixture to remove the manganese dioxide precipitate.

-

Acidification: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly acidify the solution with hydrochloric acid until the pH is acidic. The desired product, 2-Bromo-5-fluoro-benzoic acid, will precipitate out as a solid.

-

Isolation and Purification: Collect the solid product by filtration. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final pure compound.

Visualization of Synthetic Pathway

The following diagram illustrates the workflow for the oxidation of this compound to 2-bromo-5-fluoro-benzoic acid.

Caption: Synthetic workflow for the oxidation of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A11112.22 [thermofisher.com]

- 5. This compound [webbook.nist.gov]

- 6. usbio.net [usbio.net]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound [webbook.nist.gov]

Mass Spectrum Analysis of 2-Bromo-5-fluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum analysis of 2-Bromo-5-fluorotoluene, a key intermediate in pharmaceutical and agrochemical synthesis. Understanding its mass spectrometric behavior is crucial for its unambiguous identification, purity assessment, and metabolic studies. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative data, and outlines a standardized experimental protocol.

Core Data Presentation

The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of bromine and a series of fragment ions that provide structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the key ions, are summarized below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 188/190 | 95 | [M]+• (Molecular Ion) |

| 109 | 100 | [M-Br]+ |

| 83 | 15 | [C6H4F]+ |

| 75 | 10 | [C6H3]+ |

Note: The relative intensities are approximated from the visual analysis of the NIST EI mass spectrum and may not be exact.

Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation primarily involves the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule.

Caption: Fragmentation pathway of this compound.

The most abundant fragment ion is observed at m/z 109, corresponding to the loss of the bromine atom from the molecular ion. This tropylium-like cation is resonance-stabilized. Further fragmentation can occur through the loss of neutral molecules such as acetylene (C₂H₂).

Experimental Protocols

A detailed methodology for the acquisition of the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below.

Sample Preparation

A stock solution of this compound (1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or methanol. A working solution of 10 µg/mL is then prepared by serial dilution for GC-MS analysis.

Gas Chromatography (GC) Conditions

-

Instrument : Agilent 7890B GC System or equivalent.

-

Column : HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

-

Inlet Temperature : 250°C.

-

Injection Volume : 1 µL.

-

Injection Mode : Splitless.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program :

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

Mass Spectrometry (MS) Conditions

-

Instrument : Agilent 5977A MSD or equivalent.

-

Ionization Mode : Electron Ionization (EI).

-

Electron Energy : 70 eV.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Mass Range : m/z 40-400.

-

Scan Speed : 1562 amu/s.

Data Acquisition and Analysis

The data is acquired and processed using the instrument's controlling software (e.g., Agilent MassHunter). The resulting total ion chromatogram (TIC) and mass spectrum are analyzed to identify the peak corresponding to this compound and its characteristic fragment ions.

Experimental Workflow

The overall experimental workflow for the mass spectrum analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for GC-MS analysis.

This guide provides a foundational understanding of the mass spectrum analysis of this compound. The presented data and protocols can be utilized by researchers for the accurate identification and characterization of this important chemical compound.

An In-depth Technical Guide to the Infrared Spectrum of 2-Bromo-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 2-Bromo-5-fluorotoluene (CAS No: 452-63-1), a key intermediate in various synthetic applications. This document details the spectral data, experimental protocols for its acquisition, and a logical workflow for spectral analysis, aimed at aiding researchers in compound identification and characterization.

Infrared Spectrum Data of this compound

The infrared spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The data presented below was obtained from the gas-phase Fourier Transform Infrared (FTIR) spectrum available in the National Institute of Standards and Technology (NIST) database.

| Peak Wavenumber (cm⁻¹) | Transmittance (%) | Tentative Assignment |

| ~3080 | ~65 | Aromatic C-H stretch |

| ~2930 | ~70 | Methyl C-H stretch |

| ~1600 | ~55 | Aromatic C=C ring stretch |

| ~1480 | ~40 | Aromatic C=C ring stretch |

| ~1450 | ~50 | Methyl C-H asymmetric bend |

| ~1240 | ~35 | C-F stretch |

| ~1150 | ~45 | In-plane C-H bend |

| ~870 | ~60 | Out-of-plane C-H bend |

| ~680 | ~75 | C-Br stretch |

Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocols

The acquisition of a high-quality IR spectrum is crucial for accurate analysis. The following provides a detailed methodology for obtaining the IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient technique.

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

-

This compound (liquid)

-

FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal, initiate the collection of a background spectrum.

-

The background scan will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the instrument itself, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the liquid.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will irradiate the sample with infrared light and record the resulting spectrum.

-

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Cleaning:

-

After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Ensure the crystal is clean and dry for the next user.

-

Workflow for IR Spectral Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of an infrared spectrum.

Solubility Profile of 2-Bromo-5-fluorotoluene in Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-5-fluorotoluene, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published quantitative solubility data, this document outlines a predicted solubility profile based on established chemical principles. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility in various organic solvents, ensuring researchers can generate reliable data for their specific applications.

Introduction

This compound (CAS No. 452-63-1) is a substituted aromatic compound with a molecular formula of C₇H₆BrF. Its chemical structure, featuring a toluene backbone with bromine and fluorine substituents, governs its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility profile of this compound is critical for its effective use in chemical reactions, purification processes, and formulation development. This guide addresses the current knowledge gap by providing a predictive assessment of its solubility and a practical framework for its experimental determination.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a range of common organic solvents.[1][2][3] The molecule possesses both non-polar (the toluene ring and methyl group) and polar (the carbon-bromine and carbon-fluorine bonds) characteristics, suggesting it will exhibit good solubility in solvents of intermediate polarity and non-polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Toluene, Hexane, Diethyl Ether | High | The non-polar aromatic ring and methyl group of this compound have strong affinities for non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | The dipole moments associated with the C-Br and C-F bonds allow for favorable dipole-dipole interactions with polar aprotic solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | While the polar nature of alcohols can solvate the polar regions of the molecule, the non-polar aromatic ring may limit overall solubility compared to aprotic solvents. |

| Aqueous | Water | Very Low / Insoluble | The predominantly non-polar character of the molecule leads to poor miscibility with the highly polar and hydrogen-bonding network of water. |

This table is predictive and should be confirmed by experimental data.

Experimental Determination of Solubility

To obtain precise and accurate solubility data, a well-defined experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4][5]

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Detailed Experimental Protocol: Shake-Flask Method

This protocol describes the determination of the solubility of this compound in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (solute)

-

Organic solvent of interest (e.g., methanol, ethyl acetate)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a scintillation vial. An excess is visually confirmed by the presence of undissolved solute at the bottom of the vial after equilibration.

-

Pipette a known volume of the organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

For enhanced separation, centrifuge the vial at a moderate speed.[6]

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining undissolved microparticles.

-

-

Quantification by HPLC: [7][8]

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.

-

Alternative Quantification: Gravimetric Analysis

For non-volatile solutes and solvents, a gravimetric method can be employed.[9][10][11]

Procedure:

-

Follow steps 1 and 2 of the Shake-Flask Method to prepare a filtered saturated solution.

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or a rotary evaporator).

-

Once the solvent is fully evaporated, dry the dish containing the solute residue to a constant weight in an oven at a temperature below the solute's boiling point.

-

Cool the dish in a desiccator and weigh it accurately.

-

The mass of the solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility by dividing the mass of the solute by the volume of the solvent pipetted.

Conclusion

References

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaguru.co [pharmaguru.co]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for 2-Bromo-5-fluorotoluene (CAS No. 452-63-1). The following sections detail the compound's properties, hazards, and the necessary protocols for its safe use in a laboratory setting, particularly for applications in pharmaceutical and materials science research.

Compound Identification and Properties

This compound is a halogenated aromatic compound widely used as an intermediate in organic synthesis. Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrF | [1][2] |

| Molecular Weight | 189.02 g/mol | [2][3] |

| CAS Number | 452-63-1 | [1][3] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Boiling Point | 177 °C at 756 mmHg | [3][4] |

| Density | 1.495 - 1.53 g/mL at 25 °C | [2][4] |

| Flash Point | 44 - 45 °C (111.2 - 113 °F) - closed cup | [3][5] |

| Refractive Index | 1.526 - 1.527 at 20 °C | [3][4] |

| Water Solubility | Insoluble | [6] |

| Vapor Pressure | 2.8 mmHg at 25°C | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7][8] It is crucial for all personnel to be aware of these hazards before handling the compound.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour | [7][8] |

| Skin Irritation | 2 | H315: Causes skin irritation | [7][8][9] |

| Eye Irritation | 2 | H319: Causes serious eye irritation | [7][8][9] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | [7][8][9] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this chemical.[7]

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat are required.[7][10]

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[10][11] If exposure limits are exceeded, a full-face respirator with an appropriate filter should be used.[7]

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not inhale vapors or mists.[5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][10] No smoking in the handling area.[1][10]

-

Use non-sparking tools and explosion-proof equipment.[1][10]

-

Ground and bond containers when transferring material to prevent static discharge.[1][10]

Storage

Proper storage is critical to maintain the stability of this compound and prevent hazardous situations.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][12]

-

Store away from incompatible materials, such as strong oxidizing agents.[5]

-

Do not store in refrigerators unless they are specifically designed for flammable materials.[14]

Emergency Procedures

The following diagrams and protocols outline the necessary steps to be taken in an emergency involving this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

In case of inhalation, move the individual to fresh air; if breathing is difficult, provide oxygen.[7] For skin contact, immediately remove contaminated clothing and wash the affected area with soap and water.[7] If the chemical enters the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[7] If ingested, rinse the mouth with water and do not induce vomiting.[7] In all cases of significant exposure, seek immediate medical attention.[15]

Firefighting Measures

This compound is a flammable liquid.[7]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[16] Containers may explode when heated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

A spill of this compound requires a prompt and careful response.

For a small spill, contain the liquid with a non-combustible absorbent material like sand or vermiculite.[5][17] Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[18] The spill area should then be decontaminated. For large spills, evacuate the area and contact emergency services.[18]

Disposal Considerations

As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste.[19][20]

-

Collect waste in a properly labeled, sealed container.[21]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of this chemical down the drain.[19]

Experimental Protocol: General Procedure for Handling in a Reaction

The following is a generalized protocol for using this compound as a reagent in a chemical reaction, emphasizing the safety precautions.

-

Preparation:

-

Conduct a thorough risk assessment for the entire experimental procedure.

-

Ensure a chemical fume hood is operational and the workspace is clean and uncluttered.[10]

-

Have all necessary PPE, spill cleanup materials, and emergency contact information readily available.

-

Set up the reaction apparatus within the fume hood.

-

-

Reagent Handling:

-

Don all required PPE: safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[7]

-

Ground and bond the container of this compound and the receiving vessel.[1][10]

-

Carefully measure the required amount of the liquid using appropriate volumetric glassware or a syringe.

-

Slowly add the this compound to the reaction vessel.

-

Securely close the container immediately after use and return it to the designated flammable storage cabinet.

-

-

Reaction Monitoring:

-

Continuously monitor the reaction for any signs of exothermic events or pressure buildup.

-

Keep the fume hood sash at the lowest practical height.

-

-

Work-up and Purification:

-

Quench the reaction carefully, being mindful of any potential for gas evolution or exothermic decomposition.

-

Perform all extractions and solvent removal steps within the fume hood.

-

-

Waste Disposal:

-

Decontamination:

-

Thoroughly clean all glassware and equipment that came into contact with this compound.

-

Wipe down the work surface in the fume hood.

-

Remove and properly dispose of gloves, and wash hands thoroughly with soap and water.[10]

-

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-ブロモ-5-フルオロトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound(452-63-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. This compound | C7H6BrF | CID 96743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromo-2-fluorotoluene | C7H6BrF | CID 123527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

- 12. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 13. locscientific.com [locscientific.com]

- 14. k-state.edu [k-state.edu]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. phoenix.gov [phoenix.gov]

- 17. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 18. ccny.cuny.edu [ccny.cuny.edu]

- 19. 7.2 Organic Solvents [ehs.cornell.edu]

- 20. bucknell.edu [bucknell.edu]

- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]

Purity Analysis of Commercial 2-Bromo-5-fluorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial-grade 2-Bromo-5-fluorotoluene (CAS No. 452-63-1), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Ensuring the purity of this raw material is critical for the consistency, safety, and efficacy of the final products. This document outlines typical impurity profiles, detailed experimental protocols for chromatographic and spectroscopic analysis, and logical workflows for quality control.

Quantitative Purity Analysis

Commercial this compound is typically available with a purity of 98% or higher.[1][2][3][4][5] The primary impurities are often isomers and related substances from the synthesis process. Below is a summary of a typical impurity profile based on common commercial-grade specifications.

| Parameter | Specification | Typical Value | Analytical Method |

| Purity (Assay) | ≥ 98.0% | 99.5% | Gas Chromatography (GC) |

| Isomeric Impurities | ≤ 1.5% | < 1.0% | GC, HPLC |

| Unidentified Impurities | ≤ 0.5% | < 0.2% | GC, HPLC |

| Water Content | ≤ 0.1% | 0.05% | Karl Fischer Titration |

| Residual Solvents | Report | Toluene < 0.1% | Headspace GC-MS |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the purity assessment of this compound.

Gas Chromatography (GC) for Assay and Impurity Profiling

Gas chromatography with flame ionization detection (GC-FID) is the standard method for determining the purity (assay) and quantifying impurities in this compound.

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID)

-

Split/Splitless Inlet

-

Autosampler

-

Data Acquisition and Processing Software

Chromatographic Conditions:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/min (Constant Flow)

-

Inlet Temperature: 250°C

-

Injection Volume: 1.0 µL

-

Split Ratio: 50:1

-

Oven Temperature Program:

-

Initial Temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold: 5 minutes at 250°C

-

-

Detector Temperature: 300°C

Sample Preparation:

-

Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent such as acetone or dichloromethane.

-

Vortex to ensure homogeneity.

Data Analysis: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Orthogonal Purity Verification

Reverse-phase HPLC provides an orthogonal method to GC for purity analysis, particularly for less volatile or thermally labile impurities. The following method is adapted from a procedure for a structurally similar compound, 2-Bromo-5-chlorotoluene.[6]

Instrumentation:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD)

-

Autosampler

-

Column Oven

-

Data Acquisition and Processing Software

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient:

-

0-20 min: 50% to 90% B

-

20-25 min: 90% B

-

25.1-30 min: 50% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is a powerful tool for the structural elucidation of the main component and the identification of impurities.[7][8]

Instrumentation:

-

NMR Spectrometer (400 MHz or higher recommended for better resolution)

-

5 mm NMR tubes

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample.

-

Dissolve in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1D proton

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Spectral Width: 16 ppm

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard 1D carbon with proton decoupling

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

Data Analysis: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. Integration of signals in the ¹H NMR spectrum can be used for quantitative analysis of impurities if their signals are resolved from the main component.

Visualizations

Purity Analysis Workflow

The following diagram illustrates a typical workflow for the purity analysis of a commercial batch of this compound.

Caption: Workflow for Purity Analysis of this compound.

Potential Isomeric Impurities

The synthesis of this compound can potentially lead to the formation of several positional isomers. The diagram below illustrates the relationship between the main compound and its likely isomeric impurities.

Caption: Isomeric Impurities of this compound.

References

- 1. This compound 98 452-63-1 [sigmaaldrich.com]

- 2. A11112.22 [thermofisher.com]

- 3. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. 2-Bromo-5-chlorotoluene | SIELC Technologies [sielc.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Chemical Stability and Storage of 2-Bromo-5-fluorotoluene

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 2-Bromo-5-fluorotoluene (CAS No. 452-63-1), a key intermediate in the pharmaceutical and agrochemical industries.[1] Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding laboratory personnel.

Understanding the Molecular Profile of this compound

This compound is a halogenated aromatic compound with a molecular structure that dictates its reactivity and stability. The presence of bromine and fluorine atoms on the toluene ring influences its electronic properties, making it a valuable building block in organic synthesis.[1] A clear understanding of its physical and chemical properties is the foundation for its safe handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrF[1] |

| Molecular Weight | 189.03 g/mol [1] |

| Appearance | Colorless to light yellow or light orange clear liquid[1] |

| Boiling Point | 177 °C (lit.)[2][3] |

| Melting Point | -74 °C (lit.)[2] |

| Flash Point | 45 °C (lit.)[2][3] |

| Density | Approximately 1.49 - 1.53 g/mL[1][2][3] |

| Solubility | Insoluble in water[2][3] |

| Vapor Pressure | 2.8 mmHg at 25 °C[2][3] |

The compound's classification as a flammable liquid (Category 3) is a critical safety consideration, directly influencing storage and handling protocols.[2]

Chemical Stability and Reactivity Profile

Under recommended storage conditions, this compound is a stable compound.[3][4] However, its stability can be compromised by exposure to incompatible materials and adverse environmental conditions.

Incompatibilities

The primary chemical incompatibility for this compound is with strong oxidizing agents .[4][5] Contact with these substances can lead to vigorous reactions, potentially causing fire or explosion. It is imperative to store this compound separately from materials such as peroxides, perchlorates, and nitrates.[6]

Hazardous Decomposition

In the event of a fire or exposure to high temperatures, this compound can decompose, releasing hazardous substances including:

The formation of these toxic and corrosive gases underscores the importance of fire prevention and the use of appropriate personal protective equipment (PPE) during handling.

Recommended Storage and Handling Protocols

The following protocols are designed to ensure the long-term stability of this compound and the safety of laboratory personnel.

Storage Conditions

The cornerstone of maintaining the integrity of this compound is adherence to proper storage conditions. The compound should be stored in a cool, dry, and well-ventilated area .[2][3][5]

-

Temperature: While some suppliers recommend storage at room temperature[1], others suggest -20°C for maximum product recovery.[7] For routine laboratory use, storage in a cool, designated chemical storage area is sufficient. If long-term storage of high-purity material is required, refrigeration may be considered.

-

Atmosphere: The container must be kept tightly closed to prevent the ingress of moisture and atmospheric contaminants.[2][3][5]

-

Inert Gas: While not explicitly required by most suppliers for routine storage, for long-term storage of high-purity grades or in cases where the material will be used in sensitive downstream applications, storage under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against potential oxidative degradation.

-

Container: Store in the original, properly labeled container. If aliquoting is necessary, use containers made of a compatible material (e.g., glass) that can be securely sealed.

Handling Procedures

Safe handling practices are essential to prevent exposure and maintain the quality of the chemical.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area , preferably within a chemical fume hood.[2][8]

-

Ignition Sources: As a flammable liquid, it is crucial to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .[2][3] "No smoking" policies should be strictly enforced in areas where this chemical is handled and stored.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing are mandatory to prevent skin contact.[2][4][8]

-

Respiratory Protection: If ventilation is inadequate or if there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][8]

-

-

Grounding: To prevent the buildup of static electricity, which can be an ignition source, ensure that the container and receiving equipment are properly grounded and bonded during transfer.[2][3]

Experimental Protocol: Visual Inspection for Stability Assessment

A routine visual inspection can serve as a preliminary assessment of the stability of this compound.

Objective: To visually inspect the material for any signs of degradation.

Materials:

-

Sealed container of this compound

-

Clean, dry glass sample vial

-

Chemical fume hood

-

Appropriate PPE

Procedure:

-

Ensure all necessary PPE is worn and the work is conducted within a chemical fume hood.

-

Carefully open the container of this compound.

-

Decant a small aliquot (approximately 1-2 mL) into a clean, dry glass sample vial.

-

Observe the liquid against a white background. It should be a colorless to light yellow or light orange clear liquid.[1]

-

Note any changes from the expected appearance, such as:

-

Significant color change (e.g., darkening to brown or black)

-

Formation of a precipitate or solid material

-

Cloudiness or turbidity

-

-

If any of these signs are observed, it may indicate degradation, and the material should be quarantined and considered for re-analysis or disposal.

-

Securely reseal the main container and the sample vial.

-

Clean the work area and dispose of any contaminated materials according to institutional guidelines.

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the safe handling and storage of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound(452-63-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. nottingham.ac.uk [nottingham.ac.uk]

- 7. usbio.net [usbio.net]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 2-Bromo-5-fluorotoluene: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-5-fluorotoluene, a key building block in modern organic synthesis, with a particular focus on its relevance to pharmaceutical research and drug development. This document details its chemical properties, provides established experimental protocols for its synthesis and key reactions, and explores its application in the creation of biologically active molecules.

Chemical Identity and Properties

This compound, systematically named 1-Bromo-4-fluoro-2-methylbenzene, is a halogenated aromatic compound. Its unique substitution pattern makes it a versatile intermediate for introducing the fluorotoluene moiety into more complex molecular architectures.

Synonyms and Identifiers

-

Systematic IUPAC Name: 1-Bromo-4-fluoro-2-methylbenzene

-

Common Name: this compound

-

CAS Number: 452-63-1

-

Molecular Formula: C₇H₆BrF

-

InChI Key: RJPNVPITBYXBNB-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 189.02 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 177 °C at 756 mmHg | [1] |

| Melting Point | -74 °C | |

| Density | 1.495 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.526 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common laboratory-scale preparation involves the bromination of 4-fluorotoluene.

Synthesis of this compound from 4-Fluorotoluene

This protocol describes a general procedure for the bromination of an aromatic compound, adapted for the synthesis of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Materials:

-

4-Fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a light source

-

Anhydrous dichloromethane (DCM)

-

Aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorotoluene (1.0 eq) in anhydrous dichloromethane.

-

Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and stir vigorously. The reaction can be initiated by a light source if AIBN is not used.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Key Reactions and Experimental Protocols

This compound is a valuable substrate for a variety of cross-coupling and organometallic reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. The following is a generalized protocol for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)

-

Schlenk flask and inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Grignard Reaction

The formation of a Grignard reagent from this compound opens up possibilities for nucleophilic addition to a variety of electrophiles.

Materials:

-

This compound (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

-

Electrophile (e.g., an aldehyde, ketone, or carbon dioxide)

-

Aqueous ammonium chloride (NH₄Cl) solution

-

Three-necked flask, reflux condenser, dropping funnel, and inert gas supply

Procedure:

-

In a flame-dried three-necked flask under an inert atmosphere, place the magnesium turnings and a crystal of iodine.

-

Add a small amount of a solution of this compound in anhydrous ether or THF to initiate the reaction.

-

Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining this compound solution dropwise to maintain a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed.

-

Cool the Grignard reagent solution to 0 °C.

-

Slowly add a solution of the electrophile in anhydrous ether or THF.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Oxidation to 2-Bromo-5-fluoro-benzoic acid

The methyl group of this compound can be oxidized to a carboxylic acid, providing another key intermediate for further functionalization.[2][3]

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Water

-

Heating apparatus

Procedure:

-

In a suitable reaction vessel, suspend this compound in water.

-

Add potassium permanganate portion-wise to the mixture.

-

Heat the reaction mixture, monitoring the disappearance of the purple color of the permanganate.

-

Upon reaction completion, cool the mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-Bromo-5-fluoro-benzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates can significantly improve their metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable building block for introducing a fluorinated methylphenyl group into potential therapeutic agents.

This compound and its derivatives are utilized in the synthesis of a wide range of biologically active molecules, including inhibitors of various enzymes and modulators of receptors. For instance, fluorinated analogs of known drugs are often synthesized to explore structure-activity relationships and to develop second-generation therapeutics with improved properties.

One area of active research is the development of kinase inhibitors. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of cellular contraction, motility, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer, glaucoma, and cardiovascular disorders. Consequently, ROCK inhibitors have emerged as a promising class of therapeutic agents. The synthesis of novel, potent, and selective ROCK inhibitors often involves the use of fluorinated building blocks to enhance their pharmacological profiles.

The Rho/ROCK Signaling Pathway: A Target for Drug Intervention

The diagram below illustrates a simplified representation of the Rho/ROCK signaling pathway, a critical target in modern drug discovery.

The Rho/ROCK Signaling Pathway

Caption: A simplified diagram of the Rho/ROCK signaling pathway.

This pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of RhoA. Active RhoA-GTP then binds to and activates ROCK. ROCK, in turn, phosphorylates downstream targets such as LIM kinase (LIMK) and myosin light chain phosphatase (MLCP), ultimately leading to increased myosin light chain (MLC) phosphorylation. This results in the formation of actin stress fibers and increased cell contraction and motility. The development of fluorinated ROCK inhibitors, for which this compound can be a key starting material, aims to modulate this pathway for therapeutic benefit in a range of diseases.

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly those in the field of drug discovery and development. Its well-defined chemical properties and reactivity, coupled with established synthetic and reaction protocols, make it a reliable and versatile building block. The ability to introduce a fluorinated moiety through this compound allows for the fine-tuning of the pharmacokinetic and pharmacodynamic properties of novel drug candidates, highlighting its strategic importance in the ongoing quest for more effective and safer medicines.

References

An In-depth Technical Guide to the Reactivity of Bromine and Fluorine Substituents on 2-Bromo-5-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-fluorotoluene is a versatile substituted aromatic compound featuring two distinct halogen atoms, bromine and fluorine, which offer differential reactivity profiles. This technical guide provides a comprehensive overview of the reactivity of these substituents, with a focus on synthetically valuable transformations. The document details experimental protocols, presents quantitative data from the literature, and visualizes key reaction pathways. The primary utility of this compound lies in the selective reaction at the carbon-bromine bond, which is more susceptible to palladium-catalyzed cross-coupling reactions, lithium-halogen exchange, and Grignard reagent formation. In contrast, the carbon-fluorine bond is generally more inert under these conditions but can be activated for nucleophilic aromatic substitution, particularly with strong nucleophiles or under specific catalytic conditions. This guide serves as a technical resource for researchers leveraging this compound in synthetic chemistry and drug development.

Introduction

Substituted toluenes are fundamental building blocks in organic synthesis, and the presence of multiple, distinct halogen substituents provides a powerful handle for selective functionalization. This compound, with its bromine and fluorine atoms positioned on the aromatic ring, is a prime example of a substrate that allows for orthogonal chemical transformations. The disparate reactivity of the C-Br and C-F bonds enables chemists to perform sequential reactions, introducing a variety of functional groups with high regioselectivity. This guide will explore the key reactions of this compound, providing detailed insights into the reaction conditions that favor the transformation of one halogen over the other.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 452-63-1 | [1] |

| Molecular Formula | C₇H₆BrF | [1] |

| Molecular Weight | 189.02 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | ~177 °C | [2] |

| Density | ~1.495 g/mL | [2] |

| Refractive Index | n20/D 1.526 | [2] |

Reactivity of the Carbon-Bromine Bond